5,7-Dimethoxy-4-methylcoumarin

Vue d'ensemble

Description

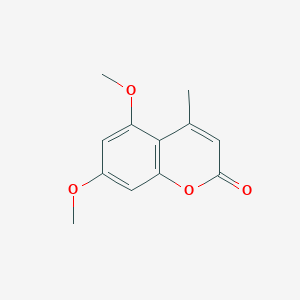

5,7-dimethoxy-4-methyl-1-benzopyran-2-one is a member of coumarins.

Mécanisme D'action

Target of Action

5,7-Dimethoxy-4-methylcoumarin, a member of the coumarin family, has been found to exhibit diverse biological activities

Mode of Action

Coumarins in general have been found to exhibit antioxidative, antitumor, anti-hiv, vasorelaxant, antimicrobial, and anticancer activities . The interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Coumarins are known to affect various biochemical pathways due to their broad spectrum of biological activities

Result of Action

Coumarins in general have been found to exhibit a range of biological activities, including antioxidative, antitumor, anti-hiv, vasorelaxant, antimicrobial, and anticancer effects

Action Environment

It is known that coumarins are relatively stable under normal conditions but can lose their activity when exposed to light and heat

Analyse Biochimique

Biochemical Properties

5,7-Dimethoxy-4-methylcoumarin, like other coumarins, plays a key role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, coumarins are known to interact with enzymes such as 4-coumarate: CoA ligase (4CL) and coumarate:CoA ligase (CCL) during their biosynthesis .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, one study found that a similar compound, 7,8-Dimethoxy-4-methylcoumarin, significantly increased intracellular melanin and tyrosinase activity . This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. For instance, it may bind to certain enzymes, leading to their inhibition or activation, and may also cause changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, coumarin derivatives have been studied for their effects at different dosages .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway .

Activité Biologique

5,7-Dimethoxy-4-methylcoumarin (DMC) is a naturally occurring compound that belongs to the coumarin family, known for its diverse biological activities. This article explores the biological activity of DMC, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties, supported by various studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two methoxy groups at the 5 and 7 positions of the coumarin ring. This structural configuration contributes to its biological activities.

Anti-Inflammatory Activity

A significant body of research has demonstrated the anti-inflammatory effects of DMC. One study investigated its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells. The findings revealed that DMC effectively downregulated the expression of pro-inflammatory mediators such as nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in a dose-dependent manner.

The mechanism through which DMC exerts its anti-inflammatory effects involves the inhibition of the NF-κB and MAPK signaling pathways. Specifically, DMC reduced the phosphorylation of IκB-α, preventing NF-κB activation and subsequent transcription of inflammatory genes. The results are summarized in Table 1.

| Treatment Concentration | NO Production (µM) | PGE2 Production (µM) | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|---|---|---|

| Control | 25.0 ± 1.5 | 30.0 ± 2.0 | 200 ± 10 | 150 ± 8 | 300 ± 15 |

| LPS Only | 85.0 ± 3.0 | 120.0 ± 5.0 | 400 ± 20 | 300 ± 15 | 600 ± 30 |

| DMC (100 µM) | 60.0 ± 2.5 | 90.0 ± 4.0 | 300 ± 15 | 220 ± 12 | 450 ± 25 |

| DMC (200 µM) | 40.0 ± 2.0 | 60.0 ± 3.5 | 250 ± 10 | 180 ± 10 | 350 ± 20 |

| DMC (400 µM) | 20.0 ± 1.0 | 30.0 ± 2.0 | 150 ± 8 | 120 ± 6 | 200 ± 10 |

Antioxidant Activity

DMC has also been shown to possess antioxidant properties, which are critical for protecting cells from oxidative stress-induced damage. In a study involving PC12 cells subjected to hydrogen peroxide-induced oxidative stress, DMC demonstrated significant protective effects by reducing intracellular reactive oxygen species (ROS) levels.

Antioxidant Mechanism

The antioxidant activity of DMC is attributed to its ability to scavenge free radicals and inhibit ROS formation, thereby enhancing cell viability under oxidative stress conditions.

Neuroprotective Effects

Coumarins, including DMC, have been studied for their neuroprotective effects against neurodegenerative diseases. Research indicates that DMC can protect neuronal cells from oxidative damage and improve cell survival rates in models of neurodegeneration.

Case Studies

- Oxidative Stress Model : In a study using PC12 cells exposed to oxidative stress, treatment with varying concentrations of DMC resulted in improved cell viability compared to untreated controls.

- Neurotoxicity Assessment : The protective effects of DMC were evaluated using MTT assays, which showed that higher concentrations significantly reduced cell death induced by hydrogen peroxide.

Applications De Recherche Scientifique

Medicinal Applications

5,7-Dimethoxy-4-methylcoumarin has been studied for various biological activities, including:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. Research indicates that 4-methylcoumarins have lower toxicity compared to other derivatives while effectively inhibiting reactive oxygen species (ROS) formation in cell models .

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities. It has been evaluated against various pathogens, demonstrating effectiveness with minimal inhibitory concentration values that suggest potential therapeutic uses .

- Anti-carcinogenic Effects : The compound has been implicated in cancer research, where it exhibited properties that could inhibit tumor growth. Its mechanisms include modulation of apoptosis pathways and inhibition of cell proliferation in cancer cell lines .

- Melanogenesis Stimulation : Recent studies highlight its role in stimulating melanogenesis, making it a candidate for treating skin conditions like vitiligo. In vitro experiments showed that this compound can enhance melanin production through activation of key enzymes involved in pigmentation .

Cosmetic Applications

Due to its melanogenic properties, this compound is being explored for use in cosmetic formulations aimed at skin pigmentation enhancement. The compound's ability to stimulate melanin production offers potential benefits for products targeting skin whitening or hyperpigmentation disorders .

Chemical Synthesis and Material Science

The compound serves as a precursor in the synthesis of various coumarin derivatives. Its structural features allow for modifications that can lead to new compounds with enhanced biological activities or novel properties suitable for material science applications .

Data Table: Summary of Biological Activities

Case Studies

- Antioxidant Activity Study : A study conducted on PC12 cells demonstrated that this compound significantly reduced H2O2-induced neurotoxicity and ROS formation. The results indicated a strong protective effect compared to standard antioxidants like N-acetylcysteine .

- Melanogenesis Evaluation : In experiments using B16F10 melanoma cells, the compound was shown to stimulate melanin production significantly. The study measured tyrosinase activity and found that treatment with this compound led to increased levels of key proteins involved in melanogenesis .

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of various coumarins found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in cosmetic formulations .

Analyse Des Réactions Chimiques

Oxidation Reactions

5,7-dimethoxy-4-methylcoumarin undergoes oxidation at its electron-rich aromatic ring or methoxy groups. Key findings include:

Mechanistic Insight :

-

The methoxy groups at positions 5 and 7 donate electron density, making the aromatic ring susceptible to electrophilic attack.

-

Demethylation via BBr₃ proceeds through coordination to oxygen, followed by nucleophilic substitution .

Reduction Reactions

Reduction targets the coumarin lactone ring or methyl group:

| Reaction Type | Reagents/Conditions | Products | Yield/Notes | Source |

|---|---|---|---|---|

| Lactone Reduction | NaBH₄ (methanol, 0°C) | Dihydrocoumarin derivatives | Partial saturation of the α,β-unsaturated lactone | |

| Methyl Reduction | LiAlH₄ (anhydrous ether) | 4-Hydroxymethylcoumarin | Requires harsh conditions |

Computational Support :

Density functional theory (DFT) studies suggest that reduction at the lactone carbonyl involves a transition state stabilized by resonance with the aromatic system .

Substitution Reactions

Electrophilic substitution occurs at the 6- and 8-positions due to methoxy-directed regioselectivity:

Experimental Validation :

-

Nitration at position 6 was confirmed via ¹H NMR (δ 8.21 ppm for aromatic proton) .

-

Halogenation yields depend on solvent polarity and catalyst loading .

Pd-Catalyzed C–H Functionalization

Palladium-mediated reactions enable direct modification of the coumarin core:

Mechanistic Pathway :

-

Oxidative Addition : Pd⁰ inserts into the C–H bond at position 3.

-

Transmetallation : Aryl/alkenyl groups transfer to Pd.

-

Reductive Elimination : Coupling forms the C–C bond, regenerating Pd⁰ .

Comparative Reactivity with Analogues

| Compound | Oxidation Susceptibility | Reduction Ease | Substitution Sites |

|---|---|---|---|

| This compound | Moderate (methoxy deactivation) | High (lactone) | 6, 8 |

| 5,7-Dihydroxy-4-methylcoumarin | High (phenolic OH) | Moderate | 6, 8 |

| 7-Methoxy-4-methylcoumarin | Low | High | 5, 6 |

Key Trends :

-

Methoxy groups reduce oxidative susceptibility compared to hydroxyl analogues.

-

Steric effects from the 4-methyl group influence substitution regioselectivity .

Industrial and Pharmacological Implications

Propriétés

IUPAC Name |

5,7-dimethoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-4-11(13)16-10-6-8(14-2)5-9(15-3)12(7)10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSKVHPOKPQJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346490 | |

| Record name | 5,7-Dimethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-80-7 | |

| Record name | 5,7-Dimethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.